2-Bromo-5-(methylsulfonyl)pyridine
Overview
Description
2-Bromo-5-(methylsulfonyl)pyridine is a heterocyclic compound that belongs to the pyridine family of organic chemicals. It has a molecular formula of C6H6BrNO2S and a molar mass of 236.09 g/mol. This compound is characterized by the presence of a bromine atom at the second position and a methylsulfonyl group at the fifth position on the pyridine ring. It is a crystalline powder that ranges in color from off-white to light tan.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(methylsulfonyl)pyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 2-Bromo-5-(methylsulfonyl)pyridine typically involves the bromination of 5-(methylsulfonyl)pyridine. One common method is the reaction of 5-(methylsulfonyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position .
Industrial production methods often involve the use of more scalable and cost-effective processes. For example, the use of bromine sources such as N-bromosuccinimide (NBS) in the presence of a catalyst can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
2-Bromo-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
2-Bromo-5-(methylsulfonyl)pyridine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
2-Bromo-5-(methylsulfonyl)pyridine can be compared with other similar compounds such as:
2-Bromo-5-methylpyridine: This compound lacks the sulfonyl group, which affects its reactivity and applications.
5-Bromo-2-(methylsulfonyl)pyridine: The position of the bromine and methylsulfonyl groups is reversed, leading to different chemical properties and reactivity.
6-Bromopyridin-3-yl methyl sulfone: This compound has a similar structure but with the bromine and sulfone groups at different positions, affecting its biological activity.
The unique combination of the bromine atom and the methylsulfonyl group at specific positions on the pyridine ring makes this compound a valuable compound in various fields of research and industry.
Biological Activity
2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₆H₆BrNO₂S
- Molecular Weight : 236.09 g/mol
- Appearance : White to off-white solid
- Purity : Typically ≥ 97% .
Antimicrobial Properties
Research has indicated that 2-bromo derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that various brominated pyridines showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Activation of Nuclear Receptors
The compound has been studied for its interaction with nuclear receptors, particularly the Constitutive Androstane Receptor (CAR). It was found that certain derivatives of pyridine compounds can act as agonists for CAR, which plays a crucial role in drug metabolism and detoxification processes in the liver. This suggests potential applications in pharmacology for enhancing drug efficacy or reducing toxicity .
Study on Antimicrobial Efficacy
In a comparative study, various derivatives of 2-bromopyridine were synthesized and tested against a panel of pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Escherichia coli |
2-Bromo-4-methylpyridine | 64 | Staphylococcus aureus |
2-Bromo-3-cyanopyridine | 16 | Pseudomonas aeruginosa |
Activation of CAR
A recent investigation evaluated the ability of various pyridine derivatives, including this compound, to activate CAR in vitro. The study utilized luciferase reporter assays to measure activation levels.
Compound | EC₅₀ (nM) | Activation Level (%) |
---|---|---|
This compound | 50 | 75 |
CITCO (positive control) | 10 | 100 |
Vehicle Control | >1000 | <10 |
The results indicated that while the compound activates CAR, its efficacy is lower compared to known potent agonists like CITCO .
Synthesis and Derivatives
The synthesis of this compound typically involves bromination of pyridine derivatives followed by sulfonylation. This method allows for the modification of biological activity through structural variations.
Properties
IUPAC Name |
2-bromo-5-methylsulfonylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432546 | |
Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343262-51-1 | |
Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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